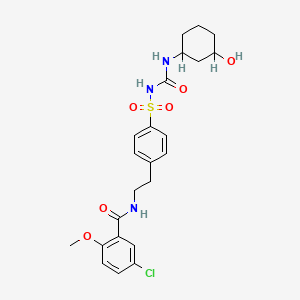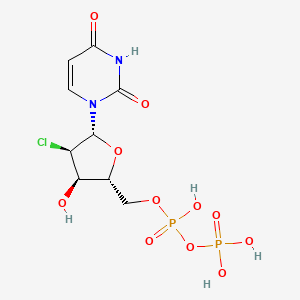
2-Iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodobenzoate is an iodobenzoate with a single iodo substituent placed at the 2-position. It is an iodobenzoate and a 2-halobenzoate. It is a conjugate base of a 2-iodobenzoic acid.
Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry
2-Iodobenzoate and related compounds have shown significant utility in organic synthesis. For instance, 2-iodoxybenzoic acid (IBX) is used for dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, as demonstrated in the total synthesis of marine indole alkaloid eudistomin U (Panarese & Waters, 2010). Similarly, IBX is effective in the oxidation of alcohols to aldehydes or ketones, with variations in the oxidation mechanism based on different conditions (Jiang et al., 2017).
Agricultural and Plant Research
2-Iodobenzoates like 2-iodobenzoic acid have been studied for their effects on plants. A study on tomato seedlings showed that iodobenzoates can influence iodine uptake and affect the antioxidative potential of plants (Halka et al., 2020).
In Chemical Analysis and Material Science
2-Iodobenzoic acid is used in the electrochemical hydrodeiodination process, as shown in a study involving the conversion of 2-iodobenzoic acid to benzoic acid on a Cu electrode (Hong, Chao, & Zhu, 2011). Also, the creation of iodine-containing nano-dispersed composites highlights the integration of 2-iodobenzoates in nanotechnology and material science (Mamtsev et al., 2016).
Propiedades
Número CAS |
16887-77-7 |
|---|---|
Nombre del producto |
2-Iodobenzoate |
Fórmula molecular |
C7H4IO2- |
Peso molecular |
247.01 g/mol |
Nombre IUPAC |
2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 |
Clave InChI |
CJNZAXGUTKBIHP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)

![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)
![3-(6-Amino-5-cyano-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B1229547.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)


![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)
![1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1229558.png)


![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)
![5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)